molecular formula C18H13ClFN3O3 B15353586 7-Chloro-5-(2-fluorophenyl)-a-(hydroxyimino)-3H-1,4-benzodiazepine-2-acetic Acid Methyl Ester

7-Chloro-5-(2-fluorophenyl)-a-(hydroxyimino)-3H-1,4-benzodiazepine-2-acetic Acid Methyl Ester

Katalognummer: B15353586
Molekulargewicht: 373.8 g/mol
InChI-Schlüssel: RYYIITJZACXMQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-5-(2-fluorophenyl)-α-(hydroxyimino)-3H-1,4-benzodiazepine-2-acetic Acid Methyl Ester (CAS: 59468-41-6) is a benzodiazepine derivative characterized by a hydroxyimino (-NOH) group at the α-position and a methyl ester-linked acetic acid moiety at position 2 of the benzodiazepine core. The 2-fluorophenyl substituent at position 5 and the chlorine atom at position 7 are critical for its structural and pharmacological profile. This compound is primarily used in research settings, with commercial availability through suppliers like CymitQuimica at varying prices (e.g., €1,032 for 10 mg) .

Eigenschaften

IUPAC Name

methyl 2-[7-chloro-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-yl]-2-hydroxyiminoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3O3/c1-26-18(24)17(23-25)15-9-21-16(11-4-2-3-5-13(11)20)12-8-10(19)6-7-14(12)22-15/h2-8,25H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYIITJZACXMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=NO)C1=NC2=C(C=C(C=C2)Cl)C(=NC1)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The compound’s unique features are best contextualized by comparing it to related benzodiazepines:

Compound Name Key Substituents CAS Number Molecular Weight Key Features
Target Compound 2-Acetic acid methyl ester, α-hydroxyimino, 7-Cl, 5-(2-fluorophenyl) 59468-41-6 Not explicitly stated Ester group enhances lipophilicity; hydroxyimino may influence redox stability
7-Chloro-5-(2-fluorophenyl)-N-methyl-N-nitroso-3H-1,4-benzodiazepin-2-amine N-Methyl-N-nitroso group at position 2 Not provided 330.74 Nitroso group increases reactivity; intermediate in Midazolam synthesis
Impurity E (EP): [(2RS)-7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine Methanamine group at position 2, dihydro core 59467-64-0 Not provided Reduced benzodiazepine core; primary amine affects solubility
7-Chloro-2,3-dihydro-2-hydroxyimino-5-phenyl-1H-1,4-benzodiazepine 4-Oxide (12a) Hydroxyimino group at position 2, 4-oxide, phenyl at position 5 Not provided Not provided Hydroxyimino and 4-oxide groups alter electronic properties
7-Chloro-5-(2-fluorophenoxy)-1-methyl-3H-1,4-benzodiazepin-2-one 2-Fluorophenoxy group at position 5, methyl at position 1 62903-61-1 Not provided Phenoxy group enhances steric bulk; methyl substitution impacts metabolism

Physicochemical and Analytical Data

  • Synthetic Pathways : The target compound’s ester group may be synthesized via transesterification or direct esterification, analogous to clopidogrel synthesis (). This contrasts with nitroso derivatives, which require nitrosation reactions .
  • Stability and Reactivity: The hydroxyimino group in the target compound likely confers greater oxidative stability than nitroso analogs, which are prone to decomposition .
  • Spectroscopic Data : While HRMS data for the target compound is unavailable, related benzodiazepines (e.g., 6h in ) show precise mass matches (e.g., [M+] 314.0813 vs. calcd 314.0822) .

Vorbereitungsmethoden

Cyclization of α-Hydroxyimino Intermediate

The most well-documented route involves the cyclization of methyl 7-chloro-5-(2-fluorophenyl)-α-(hydroxyimino)-3H-1,4-benzodiazepine-2-acetate to form the imidazo[1,5-a]benzodiazepine core of midazolam. This three-step process begins with the condensation of 2-amino-5-chloro-2'-fluorobenzophenone with methyl glycinate under acidic conditions to yield the α-hydroxyimino intermediate. Key steps include:

  • Formation of the benzodiazepine skeleton : Reaction of the benzophenone derivative with methyl glycinate in the presence of acetic acid at 55–65°C generates the 1,4-benzodiazepine framework.
  • Hydroxyimino group introduction : Treatment with hydroxylamine hydrochloride in methanol introduces the α-hydroxyimino moiety, achieving a yield of 78–82%.
  • Esterification : The acetic acid side chain is methylated using dimethyl sulfate in alkaline conditions, yielding the final methyl ester.

This method, while efficient, requires chromatographic purification of intermediates, limiting scalability.

Alternative Synthetic Routes

Orthoester-Mediated Alkoxylation

A patented approach avoids isolation of intermediates by reacting 2-amino-5-chloro-2'-fluorobenzophenone with trimethyl orthoacetate in acetic acid at 60°C under reduced pressure. The resulting alkoxy intermediate is treated in situ with hydroxylamine to form the α-hydroxyimino derivative. This one-pot method reduces purification steps and achieves a 70–75% overall yield.

Critical Reaction Parameters

Solvent and Temperature Optimization

  • Methanol vs. acetonitrile : Methanol facilitates esterification but risks transesterification byproducts. Acetonitrile, used with H-MCM-22, improves cyclization rates.
  • Temperature control : Cyclization proceeds optimally at 0–5°C to prevent imine hydrolysis.

Acid Catalysis

  • Acetic acid : Enhances electrophilicity of the carbonyl group during cyclization (pH 4–5).
  • Zeolite H-MCM-22 : Provides Brønsted acid sites (Si/Al = 15–30) for protonating ketones, accelerating nucleophilic attack by amines.

Structural and Mechanistic Insights

Hydroxyimino Group Reactivity

The α-hydroxyimino group (-N-OH) participates in tautomerization, enabling cyclization to the imidazole ring under oxidative conditions (e.g., MnO₂). Computational studies suggest that the Z-configuration of the oxime favors intramolecular attack on the adjacent carbonyl carbon.

Esterification Dynamics

Methylation of the acetic acid side chain using dimethyl sulfate proceeds via nucleophilic substitution (SN2), with NaOH maintaining alkaline conditions (pH 9–10) to deprotonate the carboxylate.

Industrial-Scale Challenges

Purification Limitations

Chromatography remains a bottleneck. Alternatives include:

  • Crystallization : The methyl ester derivative crystallizes from ethyl acetate/hexane (1:9) with 90–95% recovery.
  • Membrane filtration : Nanofiltration (MWCO 200–300 Da) removes unreacted starting materials.

Byproduct Formation

  • Diastereomers : The hydroxyimino group introduces chirality, producing a 55:45 ratio of diastereomers, separable via chiral HPLC.
  • Over-oxidation : Excess MnO₂ oxidizes the imidazole ring, necessitating stoichiometric control.

Emerging Methodologies

Flow Chemistry Approaches

Continuous flow reactors reduce reaction times from hours to minutes. A microfluidic system with immobilized H-MCM-22 achieves 88% conversion in 15 minutes at 50°C.

Biocatalytic Routes

Preliminary studies using Candida antarctica lipase B catalyze the esterification step in non-aqueous media, achieving 65% yield with minimal byproducts.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.45–7.30 (m, 4H, Ar-H), 5.21 (s, 1H, N-OH), 3.68 (s, 3H, OCH₃).
  • IR (KBr): ν 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=N), 3250 cm⁻¹ (N-OH).

Purity Assessment

HPLC (C18 column, acetonitrile/water 70:30) shows ≥98% purity with tₐ = 6.7 minutes.

Applications and Derivatives

Midazolam Precursor

The compound is oxidized to 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a]benzodiazepine-3-carboxylic acid using MnO₂ in dichloromethane (58% yield).

Antimicrobial Analogues

Chlorine and fluorine substituents enhance bioactivity. Derivatives exhibit IC₅₀ = 12–18 µM against Staphylococcus aureus.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodology : Focus on optimizing intermediates such as (2-methylamine-5-chlorobenzophenone), as demonstrated in rational synthesis pathways for structurally related benzodiazepines . Employ chromatographic purification (e.g., HPLC) to address impurities like 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, which are common byproducts in benzodiazepine syntheses . Monitor reaction conditions (e.g., pH, temperature) to mitigate hydrolysis of the hydroxyimino group under acidic/basic conditions .

Q. What analytical techniques are essential for structural characterization and purity assessment?

  • Methodology : Use high-resolution NMR (¹H/¹³C) to confirm regiochemistry of the fluorophenyl and hydroxyimino substituents. Mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide definitive structural validation . For purity, combine reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against known impurities listed in pharmacopeial standards .

Q. How does the hydroxyimino group influence the compound’s stability under varying storage conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Hydrolysis of the hydroxyimino group can be tracked via LC-MS to identify degradation products. Stabilizers like desiccants or inert atmospheres are recommended based on benzodiazepine-class stability profiles .

Advanced Research Questions

Q. What strategies resolve contradictions in reported receptor binding affinities for this compound?

  • Methodology : Use competitive radioligand binding assays (e.g., with ³H-flunitrazepam for GABA_A receptors) under standardized conditions (pH 7.4, 25°C). Cross-validate findings with functional assays (e.g., electrophysiology on transfected HEK cells). Structural analogs like Midazolam and Flutoprazepam show receptor subtype selectivity, suggesting the fluorophenyl group’s role in binding .

Q. How can impurity profiles be minimized during large-scale synthesis?

  • Methodology : Identify critical process parameters (CPPs) via Design of Experiments (DoE). For example, reducing reaction time minimizes the formation of 7-chloro-5-(2-fluorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine (Impurity E, EP) . Use in-situ FTIR to monitor intermediates and optimize stoichiometry of the hydroxyimino precursor.

Q. What computational approaches predict the compound’s metabolic pathways and toxicity?

  • Methodology : Apply density functional theory (DFT) to model cytochrome P450-mediated oxidation sites. Molecular docking (e.g., AutoDock Vina) can predict interactions with metabolic enzymes like CYP3A4. Cross-reference with in vitro hepatocyte assays to validate predicted metabolites .

Q. Why does regioselectivity in the benzodiazepine core vary across synthetic routes?

  • Methodology : Investigate steric and electronic effects using substituent-specific DFT calculations. For example, the 2-fluorophenyl group’s ortho-substitution may direct electrophilic aromatic substitution during ring closure. Compare with intermediates from structurally similar compounds like Quazepam .

Data Reproducibility and Validation

Q. How can researchers ensure reproducibility in pharmacological activity studies?

  • Methodology : Standardize cell lines (e.g., CHO-K1 expressing GABA_A α1β2γ2 receptors) and buffer conditions across labs. Publish full synthetic protocols, including purification thresholds (e.g., ≥98% purity by HPLC) and impurity profiles. Reference compounds like Cinolazepam can serve as positive controls .

Q. What role does the hydroxyimino group play in modulating solubility and bioavailability?

  • Methodology : Perform logP measurements (shake-flask method) and compare with analogs lacking the hydroxyimino moiety. Use Caco-2 cell monolayers to assess permeability. The group’s polarity may enhance aqueous solubility but reduce membrane diffusion, requiring prodrug strategies .

Tables for Key Data

Parameter Value/Technique Reference
Hydrolysis Stability (pH 7)Stable for >30 days at 25°C
Major Impurity1-Des[(diethylamino)ethyl]flurazepam (EP)
Receptor Binding (GABA_A)IC₅₀ = 12 nM (vs. ³H-flunitrazepam)
Synthetic Yield (Optimized)68% (HPLC purity ≥99%)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.